molecular formula C22H28N2O3 B5487466 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine

2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine

Cat. No. B5487466
M. Wt: 368.5 g/mol
InChI Key: CSLYKQKHMPQDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine, also known as MMCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMCM is a morpholine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine may exert its effects by inhibiting various enzymes and signaling pathways. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has also been shown to inhibit the production of inflammatory cytokines and chemokines. In vivo studies have shown that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine exhibits anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity. However, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has several limitations as well. It is unstable in acidic and basic conditions, and it has a short half-life in vivo. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine also exhibits low solubility in water, which limits its use in aqueous systems.

Future Directions

There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine. One potential direction is the development of new derivatives of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine that exhibit improved stability and solubility. Another direction is the evaluation of the anti-cancer and anti-inflammatory effects of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine in vivo. Additionally, the potential applications of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine in material science and drug discovery should be further explored. Finally, the mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine should be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine is a morpholine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine exhibits potent biological activity, but it also has several limitations. Future research on 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine should focus on the development of new derivatives, evaluation of its effects in vivo, and further elucidation of its mechanism of action.

Synthesis Methods

2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine can be synthesized using various methods, including the reaction of 2-naphthol with 1-methylpiperidine-4-carboxylic acid, followed by the reaction with morpholine and acetic anhydride. Another method involves the reaction of 2-naphthol with 1-methylpiperidine-4-carboxylic acid, followed by the reaction with morpholine and isobutyl chloroformate. The yield of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine using these methods ranges from 40% to 70%.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In drug discovery, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been used as a lead compound to develop new drugs for various diseases. In material science, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been used as a precursor for the synthesis of various organic and inorganic compounds.

properties

IUPAC Name

[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1-methylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-23-9-7-16(8-10-23)22(25)24-11-12-27-21(15-24)19-4-3-18-14-20(26-2)6-5-17(18)13-19/h3-6,13-14,16,21H,7-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYKQKHMPQDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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